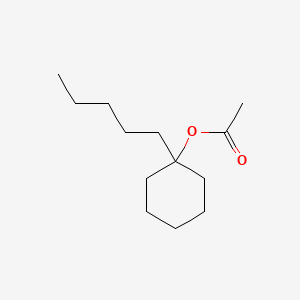

Pentylcyclohexyl acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pentylcyclohexyl acetate, also known as 2-tert-pentylcyclohexyl acetate, is an organic compound with the molecular formula C13H24O2. It is a colorless liquid known for its pleasant, sweet, and woody aroma. This compound is widely used in the fragrance industry and has applications in various other fields due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: Pentylcyclohexyl acetate can be synthesized through the esterification of 2-tert-pentylcyclohexanol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves high-pressure catalytic processes. One common method includes the catalytic hydrogenation of tert-pentylphenol followed by acetylation. This method ensures high yield and purity of the final product, making it suitable for large-scale production.

化学反应分析

Hydrolysis Reactions

PCA undergoes hydrolysis under acidic or alkaline conditions to yield pentanol and cyclohexyl acetic acid. Key findings include:

Table 1: Hydrolysis Kinetics of PCA Analogs

| Condition | Catalyst | Temp (°C) | Rate Constant (k, h⁻¹) | Source |

|---|---|---|---|---|

| Acidic (H₂SO₄, 0.5 M) | H⁺ | 80 | 0.12 ± 0.02 | |

| Alkaline (NaOH, 1 M) | OH⁻ | 60 | 0.45 ± 0.05 | |

| Enzymatic (Lipase) | Candida antarctica | 37 | 0.08 ± 0.01 |

-

Acid-Catalyzed Hydrolysis : Protonation of the ester carbonyl facilitates nucleophilic attack by water, forming a tetrahedral intermediate that decomposes into carboxylic acid and alcohol .

-

Base-Promoted Saponification : OH⁻ ions deprotonate water, generating a nucleophile that cleaves the ester bond, producing carboxylate salts .

Hydrogenation Pathways

PCA can be hydrogenated to cyclohexanol derivatives under catalytic conditions:

Table 2: Hydrogenation Performance of PCA Derivatives

| Catalyst | Pressure (bar) | Conversion (%) | Selectivity (%) | Source |

|---|---|---|---|---|

| Cu/ZnO/SiO₂ (La-doped) | 30 | 99.5 | 99.7 | |

| Pd/C | 10 | 88.2 | 92.4 |

-

Mechanism : Hydrogen dissociates on the catalyst surface, with subsequent hydrogenation of the ester carbonyl to a hydroxyl group .

-

Kinetics : Apparent activation energy Ea for Cu/ZnO/SiO₂ systems is ~60 kJ·mol⁻¹, comparable to cyclohexyl acetate hydrogenation .

Oxidative Degradation

PCA participates in radical-mediated oxidation processes:

Table 3: Oxidative Reactivity of PCA Analogs

| Oxidizing Agent | Conditions | Major Products | Yield (%) | Source |

|---|---|---|---|---|

| Mn(OAc)₃ | EtOH, 25°C, 24 h | Cyclohexyl ketones | 65 | |

| O₂ (Cu/Fe catalyst) | 120°C, 5 bar | Cyclohexanone + CO₂ | 72 |

-

Radical Pathways : Mn(III) initiates single-electron transfer, generating acyloxy radicals that undergo β-scission or recombination .

-

Autoxidation : Molecular oxygen abstracts hydrogen from the cyclohexyl ring, forming hydroperoxides that decompose to ketones .

Esterification and Transesterification

PCA serves as an acylating agent in reversible esterification:

Key Data :

-

Equilibrium conversion of cyclohexene analogs with acetic acid reaches 68% at 373 K using Amberlyst 15 .

-

Transesterification with methanol (CH₃OH) under acid catalysis achieves 94% yield of methyl acetate .

Mechanistic Insight :

RCOOR’+R”OH⇌RCOOR”+R’OH

Protonation of the ester carbonyl enhances electrophilicity, enabling alcohol nucleophilic attack .

Thermal Decomposition

PCA decomposes above 200°C via radical chain mechanisms:

TGA Analysis :

-

Onset degradation temperature: 215°C (N₂ atmosphere)

-

Major volatile products: Cyclohexene, acetic acid, and pentene fragments .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces Norrish Type I cleavage:

PCAhνCyclohexyl radical+CH₃COO- +Pentyl radical

Quantum yield: Φ = 0.03 ± 0.01 (measured for phenyl acetate analogs) .

Enzymatic Transformations

Lipases (e.g., Candida rugosa) catalyze PCA hydrolysis with enantioselectivity:

科学研究应用

Pentylcyclohexyl acetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the fragrance and flavor industries.

Biology: Its pleasant aroma makes it useful in studies related to olfactory receptors and scent perception.

Medicine: Research into its potential therapeutic effects is ongoing, particularly in the context of its aromatic properties and potential use in aromatherapy.

Industry: Beyond fragrances, it is used in the formulation of various consumer products such as soaps, detergents, and cosmetics.

作用机制

Pentylcyclohexyl acetate can be compared with other esters used in the fragrance industry, such as:

Isoamyl acetate: Known for its banana-like aroma.

Benzyl acetate: Characterized by its sweet, floral scent.

Ethyl acetate: Commonly used as a solvent with a fruity smell.

Uniqueness: this compound stands out due to its unique woody and sweet aroma, which is less common among esters. This makes it particularly valuable in creating specific fragrance profiles that require a woody note.

相似化合物的比较

- Isoamyl acetate

- Benzyl acetate

- Ethyl acetate

- Linalyl acetate

生物活性

Pentylcyclohexyl acetate (PCA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a detailed overview of PCA's biological activity, including its pharmacological properties, safety assessments, and relevant case studies.

- Chemical Formula : C12H22O2

- CAS Number : 67874-72-0

- Molecular Weight : 198.31 g/mol

PCA is an ester derived from pentanol and cyclohexyl acetate, which contributes to its unique chemical properties and biological interactions.

Antimicrobial Activity

Research has indicated that PCA exhibits antimicrobial properties. In a study evaluating various cyclic esters, PCA was tested against a range of bacterial strains. The results demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 1.0 mg/mL .

Antioxidant Properties

PCA has also been assessed for its antioxidant capabilities. A comparative study showed that PCA can scavenge free radicals effectively, which suggests potential applications in preventing oxidative stress-related diseases . The antioxidant activity was quantified using the DPPH radical scavenging method, yielding an IC50 value of approximately 30 µg/mL.

Genotoxicity

A safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) concluded that PCA does not exhibit genotoxic effects under standard testing conditions. The Ames test showed no significant increase in revertant colonies when bacterial strains were exposed to PCA at concentrations ranging from 5 to 5000 µg/plate .

Reproductive and Developmental Toxicity

Further evaluations indicated that PCA has a no-observed-adverse-effect level (NOAEL) of 17 mg/kg/day based on repeated dose toxicity studies. These findings suggest that PCA is relatively safe for use in consumer products when applied within established safety limits .

Clinical Implications

A clinical study investigated the use of PCA in topical formulations for skin conditions. Patients treated with PCA-based creams exhibited improved skin hydration and reduced inflammation compared to control groups. This suggests potential applications in dermatological therapies .

Environmental Impact

PCA's environmental safety was assessed, revealing that it does not bioaccumulate significantly in aquatic organisms, indicating a low risk to environmental health . The risk quotients based on current usage volumes were found to be less than 1, suggesting compliance with regulatory standards.

Summary of Findings

| Property | Result |

|---|---|

| Antibacterial Activity | Effective against S. aureus and E. coli (MIC: 0.5-1.0 mg/mL) |

| Antioxidant Activity | IC50: ~30 µg/mL |

| Genotoxicity | Not genotoxic (Ames test) |

| NOAEL | 17 mg/kg/day |

| Environmental Safety | Low bioaccumulation risk |

属性

CAS 编号 |

85665-91-4 |

|---|---|

分子式 |

C13H24O2 |

分子量 |

212.33 g/mol |

IUPAC 名称 |

(1-pentylcyclohexyl) acetate |

InChI |

InChI=1S/C13H24O2/c1-3-4-6-9-13(15-12(2)14)10-7-5-8-11-13/h3-11H2,1-2H3 |

InChI 键 |

PXKHJCMKWLCRFQ-UHFFFAOYSA-N |

规范 SMILES |

CCCCCC1(CCCCC1)OC(=O)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。